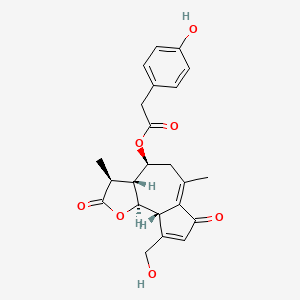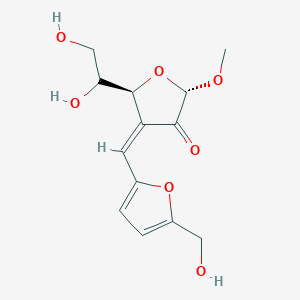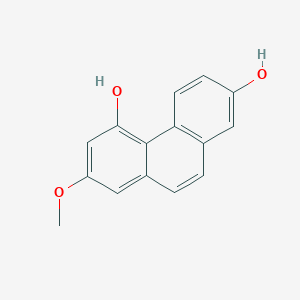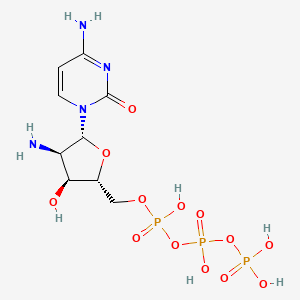![molecular formula C20H14N4O2 B1255253 1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]- CAS No. 925253-33-4](/img/structure/B1255253.png)
1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-” is a complex organic compound that belongs to the class of hydroxyindoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Scientific Research Applications
Multifaceted Applications in Various Industries
This compound shows a range of biological behaviors and is gaining popularity in sectors like textiles, medicine, and cosmetics. It is derived from L-tryptophan and exhibits anti-cancer and antibiotic actions. Its various biochemical properties include antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities. Its use extends to cosmetics, food, textiles, toys, and insecticides, representing a novel therapeutic category of drug (Ishani, Isita, & T. Vijayakumar, 2021).
Antimicrobial and Antiproliferative Activities
This compound is also a base for the synthesis of various derivatives, exhibiting significant antimicrobial and antiproliferative activities. These activities are further confirmed through molecular docking approaches, suggesting its potential as a versatile molecule in the pharmaceutical industry (W. El-Sayed et al., 2016).
Synergism in Antimicrobial Activity
Indole and benzene nuclei, when combined in a single molecule, exhibit antimicrobial synergism. This finding is significant in understanding the combined effect of these nuclei in antimicrobial properties (R. Chauhan, A. A. Siddiqi, & J. Dwivedi, 2017).
Catalytic Synthesis and Transformations
The compound has been used in manganese-catalyzed C2-H enaminylation, leading to the synthesis of various indole derivatives. This represents an important application in organic synthesis and medicinal chemistry, showing the versatility of this compound in synthesizing complex molecules (Xiaorong Zhou et al., 2018).
Anti-inflammatory and CNS Depressant Agents
This compound is involved in one-pot synthesis of various derivatives, which have been evaluated for anti-inflammatory, analgesic, and CNS depressant activities. This highlights its potential in developing new therapeutic agents (Sasidhar B. Somappa et al., 2015).
Process Development in Drug Synthesis
The compound has been instrumental in the development of processes for large-scale preparation of certain drug substances, emphasizing its role in the pharmaceutical industry (N. Anderson et al., 1997).
Anticancer Potential
Several derivatives of this compound have been synthesized and evaluated for their antitumor activity, particularly against breast carcinoma cell lines, demonstrating its potential in cancer therapy (A. Abdelhamid et al., 2016).
properties
CAS RN |
925253-33-4 |
|---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-[2-(5-hydroxy-1H-indol-3-yl)pyrimidin-5-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H14N4O2/c25-12-1-3-18-14(5-12)16(9-21-18)11-7-23-20(24-8-11)17-10-22-19-4-2-13(26)6-15(17)19/h1-10,21-22,25-26H |
InChI Key |
BCHVDGBLKXHBKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O |
synonyms |
hyrtinadine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1255184.png)
![5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine](/img/structure/B1255185.png)

![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)

![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)